
5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-nitro-2,3-dihydro-1H-indén-1-one est un composé chimique appartenant à la classe des indénones. Il est caractérisé par la présence d’un atome de brome en position 5 et d’un groupe nitro en position 4 sur le cycle indénone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-bromo-4-nitro-2,3-dihydro-1H-indén-1-one implique généralement la bromation et la nitration du 2,3-dihydro-1H-indén-1-one. Les conditions réactionnelles pour la bromation comprennent souvent l’utilisation de brome ou de N-bromosuccinimide (NBS) en présence d’un catalyseur tel que le chlorure de fer ou d’aluminium. La nitration est généralement effectuée à l’aide d’un mélange d’acide nitrique concentré et d’acide sulfurique à basse température pour éviter la sur-nitration.
Méthodes de production industrielle
En milieu industriel, la production de 5-bromo-4-nitro-2,3-dihydro-1H-indén-1-one peut impliquer des réacteurs à écoulement continu pour assurer un contrôle précis des conditions réactionnelles et améliorer le rendement et la pureté. L’utilisation de systèmes automatisés pour l’ajout de réactifs et le contrôle de la température peut en outre optimiser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-bromo-4-nitro-2,3-dihydro-1H-indén-1-one subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes.
Réduction : La réduction du groupe nitro peut produire des dérivés aminés.
Substitution : L’atome de brome peut être substitué par d’autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent l’utilisation de bases telles que l’hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Oxydation : Formation de 5-bromo-4-nitro-1,2-dihydro-1,2-dioxo-indènes.
Réduction : Formation de 5-bromo-4-amino-2,3-dihydro-1H-indén-1-one.
Substitution : Formation de divers indénones substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 5-bromo-4-nitro-2,3-dihydro-1H-indén-1-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action du 5-bromo-4-nitro-2,3-dihydro-1H-indén-1-one dépend en grande partie de sa structure chimique. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les molécules biologiques. L’atome de brome peut participer à des liaisons halogènes, influençant l’affinité de liaison du composé à diverses cibles moléculaires. Ces interactions peuvent moduler les voies biologiques, ce qui conduit aux effets observés du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Bromo-2,3-dihydro-1H-indén-1-one : Il lui manque le groupe nitro, ce qui le rend moins réactif dans certaines réactions chimiques.
4-Nitro-2,3-dihydro-1H-indén-1-one : Il lui manque l’atome de brome, ce qui affecte ses capacités de liaison halogène.
5-Bromo-4-amino-2,3-dihydro-1H-indén-1-one : Le groupe amino confère une réactivité et une activité biologique différentes par rapport au groupe nitro.
Unicité
Le 5-bromo-4-nitro-2,3-dihydro-1H-indén-1-one est unique en raison de la présence à la fois de groupes brome et nitro, qui confèrent une réactivité chimique et des activités biologiques potentielles distinctes. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C9H6BrNO3 |
|---|---|
Poids moléculaire |
256.05 g/mol |
Nom IUPAC |
5-bromo-4-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrNO3/c10-7-3-1-5-6(2-4-8(5)12)9(7)11(13)14/h1,3H,2,4H2 |
Clé InChI |
DVMCINNTHXEASL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C(=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


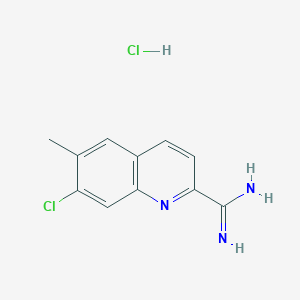



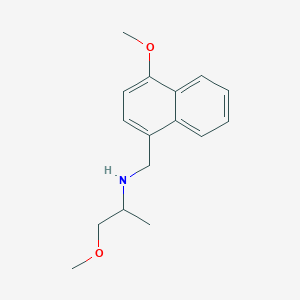

![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)
![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)
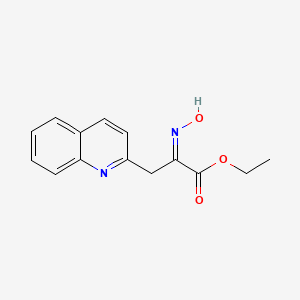
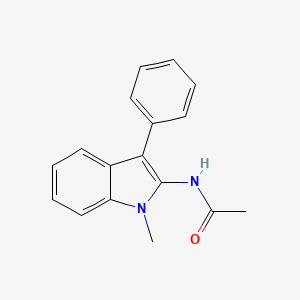
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)
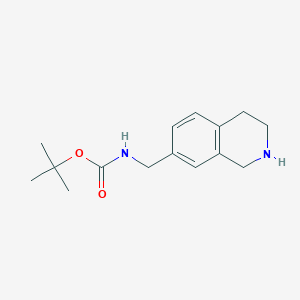
![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)
